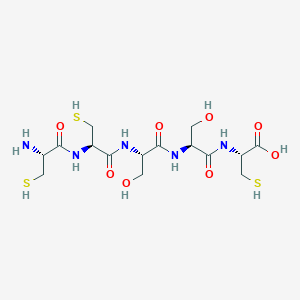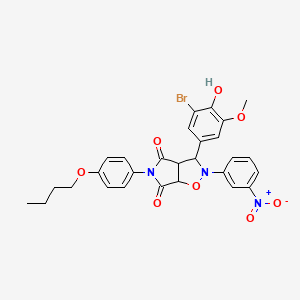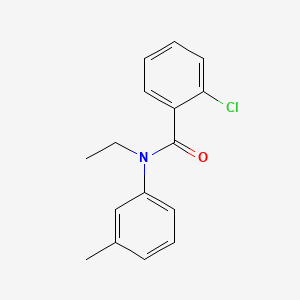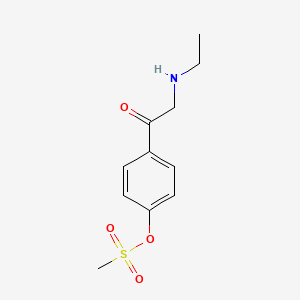![molecular formula C15H12F2N4O B12627597 6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-65-0](/img/structure/B12627597.png)
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of 6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,5-difluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The Dimroth rearrangement is often employed in the synthesis of pyridopyrimidines, which involves the isomerization of heterocycles through ring opening and closure . Industrial production methods may vary, but they generally aim to optimize yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, pyridopyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The degree of lipophilicity of this compound allows it to diffuse easily into cells, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that inhibits CDK4/6.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
These compounds share a similar pyridopyrimidine core but differ in their substituents and specific biological activities. The unique combination of the 2,5-difluorophenyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
917759-65-0 |
|---|---|
Molekularformel |
C15H12F2N4O |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
6-(2,5-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-7-8(16)3-4-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI-Schlüssel |
YZBFNRWYKVRSBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=CC(=C3)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12627547.png)


![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)


![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
